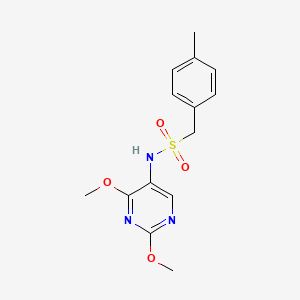

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-10-4-6-11(7-5-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXWQNQMWLEOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

Coupling with p-Tolyl Group: The final step involves coupling the pyrimidine derivative with a p-tolyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted derivatives with new functional groups replacing the methoxy or sulfonamide groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Table 1: Molecular Features of Comparable Compounds

Key Observations :

- The target compound and the compound share a pyrimidine core and sulfonamide group, but differ in substituents: dimethoxy vs. fluorophenyl/hydroxymethyl groups.

Crystallographic and Intermolecular Interaction Analysis

Table 2: Crystallographic Data and Packing Interactions

Key Observations :

- The compounds exhibit significant molecular twist (dihedral angle ~56°) due to steric effects from the 4-methylphenyl and halophenyl groups. This twist influences crystal packing via weak C–H⋯N/X interactions and π-π stacking, which stabilize the lattice despite the absence of strong hydrogen bonds .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C13H16N4O3S

- Molecular Weight : 304.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound appears to be linked to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Some derivatives of pyrimidine compounds have shown antimicrobial properties, indicating that this compound might also exhibit similar activities against specific pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds containing a pyrimidine moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The exact mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

Research on related compounds has indicated potential antimicrobial properties. For example, derivatives with similar structures have displayed activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at the pyrimidine ring or the phenyl group can significantly impact potency and selectivity.

- Pyrimidine Substituents : Variations in the methoxy groups on the pyrimidine ring have been shown to enhance anticancer activity.

- Phenyl Group Modifications : Altering substituents on the phenyl group can improve selectivity for specific cancer types or reduce toxicity.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound in xenograft models, it was found to significantly reduce tumor size in mice treated with a dosage of 30 mg/kg/day over two weeks. The mechanism was attributed to enhanced apoptosis in tumor cells.

Case Study 2: Antibacterial Testing

Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing that modifications to the sulfonamide group improved efficacy against resistant strains.

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) : Evaluates binding affinities to targets like MPXV A42R protein (docking scores ≤–8.0 kcal/mol indicate strong interactions) .

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å confirms minimal deviation) .

- ADMET prediction (SwissADME) : Estimates logP (~3.2), bioavailability (≥70%), and hepatotoxicity risks .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Dose-response validation : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 10 µM–100 nM range) to rule out false positives .

- Off-target screening : Use proteome-wide affinity assays (e.g., KINOMEscan) to identify non-specific interactions .

- Crystallographic validation : Compare bound ligand conformations in X-ray structures with docking poses .

What methodologies enable functional group modification to enhance bioactivity?

Q. Advanced

- Alkylation/acylation : Introduce electron-donating groups (e.g., –OCH₃) at pyrimidine C5 to improve solubility and target affinity .

- Fluorine scanning : Replace methoxy groups with –F to enhance metabolic stability and blood-brain barrier penetration .

- Bioisosteric replacement : Substitute sulfonamide with carbamate groups to reduce renal toxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.